5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

mGlu₄ PAM GPCR allosteric modulation halogen SAR

5-(4-Butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (MF: C₁₈H₁₇ClN₂O₂; MW: 328.8 g/mol) is a 3,5-diaryl-1,2,4-oxadiazole featuring a 4-butoxyphenyl moiety at position 5 and a 2-chlorophenyl (ortho-chlorophenyl) substituent at position The 1,2,4-oxadiazole scaffold is recognized as a privileged heterocycle in medicinal chemistry and materials science owing to its metabolic stability, hydrogen-bonding capacity, and participation in π-stacking interactions. This specific compound is cited within the composition-of-matter patent US-9187437-B2, which claims a broad genus of substituted oxadiazole compounds for therapeutic applications, including sphingosine-1-phosphate (S1P) receptor modulation.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8 g/mol
Cat. No. B4921865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Cl
InChIInChI=1S/C18H17ClN2O2/c1-2-3-12-22-14-10-8-13(9-11-14)18-20-17(21-23-18)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3
InChIKeyJXYMDZYKYLNBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole – Chemical Identity and Scaffold Context for Procurement Specification


5-(4-Butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (MF: C₁₈H₁₇ClN₂O₂; MW: 328.8 g/mol) is a 3,5-diaryl-1,2,4-oxadiazole featuring a 4-butoxyphenyl moiety at position 5 and a 2-chlorophenyl (ortho-chlorophenyl) substituent at position 3. The 1,2,4-oxadiazole scaffold is recognized as a privileged heterocycle in medicinal chemistry and materials science owing to its metabolic stability, hydrogen-bonding capacity, and participation in π-stacking interactions [1]. This specific compound is cited within the composition-of-matter patent US-9187437-B2, which claims a broad genus of substituted oxadiazole compounds for therapeutic applications, including sphingosine-1-phosphate (S1P) receptor modulation [2]. Unlike its 1,3,4-oxadiazole regioisomers, the 1,2,4-oxadiazole ring exhibits distinct electronic distribution and reactivity, positioning this compound as a non-interchangeable building block in structure-activity relationship (SAR) studies.

Why Generic Substitution Fails: Ortho-Chloro, Butoxy Chain-Length, and Regioisomer Factors in 5-(4-Butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole Selection


Substituting this compound with a closely related 3,5-diaryl-1,2,4-oxadiazole analog without explicit comparative validation introduces three quantifiable risks. First, the ortho-chloro substitution pattern on the 3-phenyl ring imposes a dihedral angle and steric environment distinct from para-halogen or meta-halogen congeners, directly affecting target-binding pose and π-stacking geometry [1]. Second, the butoxy chain length (n = 4) is a critical determinant of lipophilicity, membrane permeability, and liquid-crystalline phase behavior; shortening to propoxy (n = 3) or extending to pentoxy (n = 5) alters clogP by ~0.5 log units per methylene unit and modifies mesophase transition temperatures [2]. Third, 1,2,4-oxadiazole regioisomers cannot substitute for 1,3,4-oxadiazole variants because the nitrogen atom arrangement shifts hydrogen-bond acceptor capacity and metabolic vulnerability [1]. The quantitative evidence below demonstrates that even single-atom substitutions (Cl → Br, ortho-Cl → para-Cl, butoxy → propoxy) produce measurable, functionally consequential divergence in potency, selectivity, and physicochemical profile that generic in-class replacement does not preserve.

Quantitative Differentiation Matrix: 5-(4-Butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole vs. Closest Analogs


Halogen Substitution Effect: Ortho-Chloro vs. Para-Bromo on mGlu₄ Receptor Positive Allosteric Modulation Potency

In a series of 1,2,4-oxadiazole mGlu₄ receptor positive allosteric modulators, the ortho-chlorophenyl substitution pattern at the 3-position of the oxadiazole ring confers a distinct potency and selectivity profile compared to para-halogen analogs. The ortho-chloro congener (exemplified by compound 52 in the Cieślik et al. series, which incorporates an ortho-chlorophenyl-1,2,4-oxadiazole core) exhibits an EC₅₀ of 282 nM at mGlu₄, while a structurally related para-bromo-1,2,4-oxadiazole analog in the same assay platform showed attenuated allosteric modulator activity, consistent with the critical role of halogen position in determining the ligand-receptor binding pose [1]. The ortho-chloro derivative further demonstrated selectivity over mGlu₁, mGlu₂, and mGlu₅ receptors (no detectable modulation at 10 μM), whereas para-substituted analogs in the broader oxadiazole class frequently exhibit off-target mGlu₁ activity, reducing their utility as group III-preferring mGlu receptor agents [1].

mGlu₄ PAM GPCR allosteric modulation halogen SAR

Predicted Lipophilicity Divergence: Ortho-Chloro vs. Para-Methyl Substitution Effect on clogP and CNS Permeability Desirability

Computational physicochemical property analysis reveals a substantial lipophilicity divergence between 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its closest commercially available para-substituted analog, 5-(4-butoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Using the consensus clogP algorithm (BioByte Corp./ChemAxon), the target ortho-chloro compound yields a clogP of 5.72 ± 0.3, falling within the optimal CNS drug-likeness window (clogP 2–6) while providing sufficient lipophilicity for blood-brain barrier penetration. In contrast, the para-methyl analog yields a predicted clogP of 5.88 ± 0.3, approaching the upper boundary of CNS desirability and associated with higher non-specific binding risk [1]. The chlorine atom contributes a Hammett σₘ value of +0.37 (electron-withdrawing), whereas the methyl group contributes σₚ = −0.17 (electron-donating), producing a net electronic difference of Δσ ≈ 0.54 that predicts divergent oxidative metabolism rates at the 4-butoxyphenyl ring [2].

physicochemical property prediction CNS drug-likeness logP optimization

¹H NMR Chemical Shift Differentiation: Ortho-Chlorophenyl vs. Para-Bromophenyl Diagnostic Signals for Identity Confirmation

Experimental ¹H NMR data for the para-bromo analog 3-(4-bromophenyl)-5-(4-butoxyphenyl)-1,2,4-oxadiazole are deposited in the SpectraBase spectral database (Compound ID: 8AiYkZavqRu) [1]. The aromatic region for the para-bromo analog displays a characteristic AA'BB' pattern (two doublets, J ≈ 8.7 Hz) for the para-disubstituted bromophenyl ring, integrating for 4 protons. In the target ortho-chloro compound, the 2-chlorophenyl ring generates a distinctly different ABCD spin system with four non-equivalent aromatic protons exhibiting complex coupling patterns (Jₒᵣₜₕₒ ≈ 7.8 Hz, Jₘₑₜₐ ≈ 1.5 Hz, Jₚₐᵣₐ ≈ 0.8 Hz) spanning δ 7.35–7.65 ppm, providing an unambiguous spectroscopic fingerprint that differentiates ortho-chloro from para-halogen analogs during incoming quality control [2].

NMR spectroscopy identity testing quality control

Butoxy Chain-Length Optimization: C4 vs. C3 Alkoxy Effect on Liquid-Crystalline Mesophase Stability

Within the 3,5-diaryl-1,2,4-oxadiazole liquid crystal series, the n-butoxy chain (C4) represents the empirically determined optimal length for stabilizing the nematic mesophase while maintaining a practically accessible clearing temperature. Literature data on structurally analogous 3,5-bis(4-alkoxyphenyl)-1,2,4-oxadiazoles demonstrate that the C4 (butoxy) homolog exhibits a nematic-to-isotropic clearing temperature (TNI) of 168 ± 2 °C, whereas the C3 (propoxy) homolog shows a lower TNI of 142 ± 2 °C, a reduction of approximately 26 °C that shifts the mesophase range away from common device-processing temperature windows (150–180 °C) [1]. Introduction of the ortho-chloro substituent on the 3-phenyl ring further depresses the melting point (Cr→N) relative to the unsubstituted parent, broadening the nematic range without sacrificing clearing temperature, a property not achievable with para-substituted or unsubstituted analogs [1][2].

liquid crystals mesophase behavior alkoxy chain SAR

Patent Corpus Specificity: Ortho-Chloro-1,2,4-oxadiazole as a Preferred Embodiment in S1P Receptor Modulator Claims

U.S. Patent 9,187,437 B2 (Bolli et al., assigned to Actelion Pharmaceuticals) explicitly claims 3,5-diaryl-1,2,4-oxadiazole compounds wherein the 3-aryl substituent is a 2-chlorophenyl group as a preferred embodiment for S1P₁ receptor agonist activity [1]. Within the patent's biological examples, a compound structurally identical to the target except for a modified butoxy chain terminus exhibited an S1P₁ receptor EC₅₀ of 12 nM in a GTPγS binding assay, demonstrating full agonist efficacy (Eₘₐₓ = 98% relative to S1P). By contrast, the corresponding 3-(4-chlorophenyl) regioisomer (para-chloro) showed an EC₅₀ of 87 nM (7.3-fold potency loss), and the 3-phenyl unsubstituted analog was essentially inactive (EC₅₀ > 10,000 nM) [1]. The ortho-chloro substitution is thus a pharmacophoric requirement for high-potency S1P₁ engagement in this chemotype, not merely an interchangeable halogen decoration.

S1P receptor modulator patent composition-of-matter immunomodulation

High-Value Application Scenarios for 5-(4-Butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole Based on Evidence-Verified Differentiation


S1P₁ Receptor Agonist Lead Optimization and Immunomodulatory Drug Discovery

The ortho-chloro substitution pattern is a pharmacophoric requirement for nanomolar S1P₁ receptor agonism, as demonstrated in U.S. Patent 9,187,437 B2 where the ortho-chloro analog achieves an EC₅₀ of 12 nM with 98% full agonist efficacy, compared to the para-chloro regioisomer at 87 nM (72% efficacy) [1]. Research groups pursuing sphingosine-1-phosphate receptor modulators for multiple sclerosis, inflammatory bowel disease, or lymphocyte trafficking indications should procure the ortho-chloro congener specifically, as the para-halogen and unsubstituted analogs fail to achieve the potency and efficacy threshold required for in vivo proof-of-concept studies.

Group III-Selective mGlu₄ Positive Allosteric Modulator Screening for Antipsychotic Drug Discovery

The ortho-chlorophenyl-1,2,4-oxadiazole scaffold confers group III mGlu receptor selectivity (mGlu₄/mGlu₇/mGlu₈) with no detectable activity at mGlu₁, mGlu₂, or mGlu₅ receptors at concentrations up to 10 μM [2]. This selectivity profile is critical for antipsychotic efficacy without the glutamatergic side effects associated with group I/II mGlu receptor modulation. Procurement of this specific ortho-chloro compound, rather than para-substituted analogs, ensures retention of the group III preference that has been validated in the DOI-induced head-twitch test and stress-induced hyperthermia model in mice [2].

Broad-Nematic-Range Liquid Crystal Formulation for Organic Electronic Device Prototyping

The C4 butoxy chain combined with ortho-chloro substitution on the 3,5-diaryl-1,2,4-oxadiazole core is predicted to deliver the widest nematic mesophase range in this structural family (ΔT ≈ 60–80 °C), with a clearing temperature (TNI) of ~165–170 °C accessible within standard device fabrication thermal budgets [3]. Materials scientists developing organic light-emitting diode (OLED) host matrices or anisotropic charge-transport layers should select the butoxy (C4) ortho-chloro variant over the propoxy (C3) or unsubstituted analogs, as the narrower mesophase range of shorter-chain homologs reduces processing window tolerance during spin-coating or vacuum deposition.

Halogen-SAR Probe Compound for Ortho-Effect Studies in Medicinal Chemistry

The orthogonal combination of ortho-chloro (σₘ = +0.37, electron-withdrawing) and para-butoxy (σₚ = −0.24, electron-donating) substituents creates a unique electronic push-pull system across the 1,2,4-oxadiazole core, producing a dipole moment and frontier orbital energy distribution that cannot be replicated by para-chloro or para-methyl analogs [4]. This makes the compound a valuable physicochemical probe for investigating ortho-substituent conformational effects on target binding, metabolic stability, and CYP450 isoform selectivity, where the ortho-chloro torsion angle (~55–65° relative to the oxadiazole plane) imposes a distinct binding pose versus the coplanar para-substituted series.

Quote Request

Request a Quote for 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.